molecular formula C13H18 B14499350 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- CAS No. 64243-15-8

1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)-

Cat. No.: B14499350
CAS No.: 64243-15-8
M. Wt: 174.28 g/mol
InChI Key: VSUVAMYJGFXXJU-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with a 1,5-dimethyl-4-hexenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- can be achieved through several synthetic routes. One common method involves the dehydrogenation of cyclopentadiene derivatives. The reaction typically requires a catalyst and elevated temperatures to facilitate the removal of hydrogen atoms .

Industrial Production Methods

Industrial production of this compound often involves the cracking of dicyclopentadiene at high temperatures (around 180°C) to yield the monomeric form of cyclopentadiene, which can then be further functionalized to introduce the 1,5-dimethyl-4-hexenylidene group .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclopentadiene derivatives.

Scientific Research Applications

1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or ketones .

Properties

CAS No.

64243-15-8

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

5-(6-methylhept-5-en-2-ylidene)cyclopenta-1,3-diene

InChI

InChI=1S/C13H18/c1-11(2)7-6-8-12(3)13-9-4-5-10-13/h4-5,7,9-10H,6,8H2,1-3H3

InChI Key

VSUVAMYJGFXXJU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C1C=CC=C1)C)C

Origin of Product

United States

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